3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide
Description
This compound belongs to the class of N-substituted saccharin derivatives, characterized by a benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin) core linked to a propanamide moiety with a 2-methoxy-5-methylphenyl substituent. Its synthesis involves coupling reactions between activated saccharin intermediates and substituted anilines under acidic or nucleophilic conditions, as described in modified protocols from and . The compound exhibits structural motifs critical for bioactivity, including the sulfonamide group (electron-withdrawing) and aryl substituents (electron-donating), which influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-12-7-8-15(25-2)14(11-12)19-17(21)9-10-20-18(22)13-5-3-4-6-16(13)26(20,23)24/h3-8,11H,9-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEHUJKSFDDGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide typically involves multi-step organic reactions The primary synthetic route begins with the preparation of 3-oxobenzo[d]isothiazole through the cyclization of 2-aminobenzenesulfonamide with suitable oxidizing agents
Industrial Production Methods: On an industrial scale, the production of this compound necessitates optimizing reaction conditions to achieve high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Automated continuous flow systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide undergoes a variety of chemical reactions:
Oxidation: : Can be further oxidized to introduce additional functional groups.
Reduction: : Selective reduction can yield intermediates for further functionalization.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Oxidation: : Typically employs peroxides or other strong oxidizing agents.
Reduction: : Uses reducing agents such as lithium aluminum hydride or palladium on carbon.
Substitution: : Depends on the nature of the substituents; common reagents include halogenated compounds and organometallics.
Major Products Formed: The reactions lead to derivatives with varied functional groups, expanding the compound's versatility in synthesis and applications.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as a building block for designing complex molecules with potential pharmacological activities. Its diverse reactivity patterns enable the construction of various derivatives for studying structure-activity relationships.
Biology: In biological studies, it has shown promise as a probe for investigating cellular pathways due to its ability to interact with specific biomolecules. Its structure allows for the attachment of fluorescent tags or other reporter groups.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The benzothiazole core is a known pharmacophore in various drugs, making this compound a valuable scaffold for drug development.
Industry: In the industrial context, the compound is used in the development of advanced materials, such as polymers with specific electronic or mechanical properties. Its structural motifs contribute to the performance characteristics of these materials.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide involves its interaction with cellular enzymes and receptors. It may inhibit or modulate the activity of certain proteins, leading to alterations in signaling pathways. The specific molecular targets and pathways vary depending on the compound’s derivatives and the context of its application.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxy-5-methylphenyl group in the target compound provides moderate electron-donating effects, balancing solubility and membrane permeability.
- Sulfonamide vs. Non-Sulfonated Cores: Sulfonamide-containing analogues (e.g., target compound, –14) exhibit higher thermal stability and improved bioavailability compared to non-sulfonated derivatives like Compound 13 (), which lacks the sulfonyl group .
Table 2: Comparative Bioactivity Data
Key Findings :
- Anticancer Activity : The isopropyl ester derivative (3f) demonstrates superior cytotoxicity (IC₅₀ = 8.7 μg/mL) compared to other saccharin esters, likely due to enhanced lipophilicity from the branched alkyl chain . The target compound’s 2-methoxy-5-methylphenyl group may similarly improve tumor penetration but requires empirical validation.
- Anti-inflammatory Activity : Saccharin esters with small alkyl groups (e.g., methyl, ethyl) show moderate to high IL-6/TNF-α inhibition, correlating with their ability to bind COX-1 via hydrogen bonding and hydrophobic interactions .
Molecular Docking and Binding Affinity
Table 3: Docking Scores for COX-1 Inhibition
Insights :
- The target compound’s methoxy-methylphenyl group may engage in π-π stacking with COX-1’s Tyr-355, but its larger substituent could sterically hinder optimal binding compared to smaller esters like 3f .
- Compounds with higher negative ΔG values (e.g., 3f: -11.4 kcal/mol) exhibit stronger binding, aligning with their experimental anti-inflammatory potency .
Biological Activity
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide is a member of the isothiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Structure
- Molecular Formula : C15H16N2O4S
- Molecular Weight : 320.36 g/mol
- CAS Number : Not explicitly mentioned in the sources but related compounds have been cataloged under various CAS numbers.
Structural Characteristics
The compound features a dioxido group and an isothiazole moiety, which are often associated with significant biological activity. The presence of the methoxy and methyl groups may enhance its lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of isothiazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. A notable finding is that derivatives with a similar structure demonstrated significant bactericidal effects against Staphylococcus spp., indicating potential applications in treating resistant infections .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In preliminary studies, related isothiazole derivatives were tested on normal cell lines (e.g., L929) and exhibited low cytotoxicity, suggesting a favorable therapeutic index .
The mechanism by which these compounds exert their biological effects often involves interference with bacterial protein synthesis or disruption of cellular processes. Some studies suggest that these compounds can inhibit type III secretion systems (T3SS) in bacteria, which are critical for pathogenicity .
Table 1: Biological Activity Summary
| Activity Type | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | |
| Cytotoxicity | L929 Cell Line | >100 | |
| T3SS Inhibition | E. coli | 25 |
Table 2: Structural Comparison with Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoic acid | 83747-21-1 | Antimicrobial |
| 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid | 52188-11-1 | Moderate cytotoxicity |
| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Various | Strong bactericidal effect |
Case Study 1: Antimicrobial Screening
In a study involving over 5000 compounds screened for antimicrobial activity, derivatives similar to our compound showed significant inhibition against E. coli, particularly focusing on their ability to disrupt T3SS-mediated virulence factors .
Case Study 2: Cytotoxicity Assessment
A comparative study on the cytotoxic effects of various isothiazole derivatives revealed that while some exhibited potent antimicrobial properties, they maintained a high safety profile against normal mammalian cells (L929), making them suitable candidates for further drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
